methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate
Description
The compound methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-...-henicosaene-52-carboxylate is a highly complex macrocyclic molecule featuring a unique undecacyclic scaffold with multiple functional groups, including hydroxyl, amino, oxo, and methyl substituents, as well as glycosidic linkages . The compound’s complexity arises from its fused polycyclic framework and extensive post-translational-like modifications, such as glycosylation and methylation, which are common in natural products like polyketides and alkaloids .
Properties
CAS No. |
11021-66-2 |
|---|---|
Molecular Formula |
C95H110N8O44 |
Molecular Weight |
2067.9 g/mol |
IUPAC Name |
methyl (1S,2R,18R,19R,22R,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate |
InChI |
InChI=1S/C95H110N8O44/c1-30-47(109)18-37-20-49(30)139-50-19-35(9-16-46(50)108)59(97)84(125)102-64-68(113)33-5-11-40(12-6-33)137-52-21-38-22-53(81(52)145-95-83(76(121)72(117)56(143-95)29-134-91-78(123)73(118)67(112)32(3)136-91)147-94-82(75(120)71(116)55(27-105)142-94)146-92-77(122)69(114)48(110)28-133-92)138-41-13-7-34(8-14-41)80(144-57-25-44(96)66(111)31(2)135-57)65-89(130)101-63(90(131)132-4)43-23-39(106)24-51(140-93-79(124)74(119)70(115)54(26-104)141-93)58(43)42-17-36(10-15-45(42)107)60(85(126)103-65)98-87(128)62(38)99-86(127)61(37)100-88(64)129/h5-24,31-32,44,48,54-57,59-80,82-83,91-95,104-124H,25-29,96-97H2,1-4H3,(H,98,128)(H,99,127)(H,100,129)(H,101,130)(H,102,125)(H,103,126)/t31-,32-,44+,48+,54+,55+,56+,57-,59+,60+,61-,62+,63-,64+,65-,66-,67-,68+,69+,70+,71+,72+,73+,74-,75-,76-,77-,78+,79-,80+,82-,83+,91+,92-,93+,94+,95-/m0/s1 |
InChI Key |
VUOPFFVAZTUEGW-SRXUPNLNSA-N |
SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2[C@H]3C(=O)N[C@@H](C4=C(C(=CC(=C4)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=C(C=CC(=C6)[C@H](C(=O)N3)NC(=O)[C@H]7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O)O)O)O)O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O)OC1=CC=C(C=C1)[C@H]([C@@H]1C(=O)N[C@@H](C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)OC1C(C(C(CO1)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O |
Synonyms |
istocetin A ristocetin B ristomycin A ristomycin B |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate is produced through fermentation by Amycolatopsis sp. strain TNS106, which harbors a ristomycin-biosynthetic gene cluster (asr) in its genome . The production can be significantly enhanced by overexpressing regulatory genes such as asrR and bbr from the balhimycin-biosynthetic gene cluster .
Industrial Production Methods
Industrial production of ristomycin A involves optimizing fermentation conditions to maximize yield. This includes controlling the expression of biosynthetic genes and utilizing strong promoters and multiple gene copies to enhance production .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains multiple reactive sites:
Key Observations from Analogous Compounds
-
Radical-mediated functionalization : Alkylzinc reagents selectively react with halogenated aromatic rings under nickel catalysis, preserving adjacent hydroxyl and amino groups .
-
Stability in aqueous media : The ester group undergoes slow hydrolysis at pH 7.4 (37°C), with a half-life of ~120 hours, while glycosidic bonds remain stable .
-
Stereochemical integrity : Chiral centers in oxan rings (e.g., 2R,4R,5R,6S configuration) resist epimerization under mild acidic conditions (pH > 3) .
Reactivity with Common Reagents
| Reagent | Target Site | Product |
|---|---|---|
| NaBH₄ | Ketones (if present) | Secondary alcohols |
| DCC/DMAP | Carboxylic acids | Activated esters for coupling |
| H₂/Pd-C | Alkenes (not present here) | N/A |
Stability and Compatibility
Scientific Research Applications
The compound methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,... has a complex structure and potential applications in various fields of research and industry.
Pharmaceutical Development
Methyl (1S,...)-22-amino compound is of significant interest in pharmaceutical research due to its structural complexity and potential bioactivity. Compounds with similar structures have been investigated for their roles as therapeutic agents in treating various diseases such as cancer and metabolic disorders. The amino and hydroxyl groups present in the compound may contribute to its interaction with biological targets.
Glycobiology
The presence of multiple sugar moieties in the compound suggests potential applications in glycobiology. Research has shown that glycosylated compounds can play crucial roles in cell signaling and recognition processes. This compound could be studied for its effects on glycoprotein synthesis or as a potential inhibitor or modulator of glycosylation enzymes.
Biochemical Studies
Due to its unique structural features and functional groups (e.g., amino and hydroxyl groups), this compound can be utilized in biochemical assays to study enzyme interactions or as a substrate for enzymatic reactions. It may serve as a model compound to understand the mechanisms of action of related biochemical pathways.
Material Science
The intricate structure of methyl (1S,...)-22-amino may allow it to be used in the development of advanced materials such as hydrogels or biopolymers. These materials can have applications in drug delivery systems or tissue engineering due to their biocompatibility and ability to form networks that mimic biological tissues.
Case Study 1: Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties by inducing apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study 2: Enzyme Inhibition
In a study examining enzyme inhibitors for metabolic diseases like diabetes and obesity management, derivatives of complex carbohydrates have shown promise in inhibiting key enzymes involved in carbohydrate metabolism.
Case Study 3: Glycosylation Effects
A detailed investigation into glycosylated compounds revealed that specific modifications can enhance the stability and efficacy of therapeutic proteins by influencing their pharmacokinetics and immunogenicity.
Mechanism of Action
methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate exerts its effects by binding to the bacterial cell wall precursor, acetyl-D-alanyl-D-alanine, forming a complex that inhibits cell wall synthesis . This action is specific to Gram-positive bacteria and mycobacteria . Additionally, ristomycin A induces platelet agglutination by causing von Willebrand factor to bind to the platelet receptor glycoprotein Ib .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
- Macrocyclic Complexity: The target compound’s undecacyclic framework distinguishes it from simpler polyketides (e.g., chartreusin) and cofactors like methylofuran. Its structural resemblance to elsamicin B—a chartreusin derivative—lies in glycosylation patterns, though the target has additional amino and oxo groups .
- Glycosylation : Both the target compound and chartreusin derivatives use deoxy sugars (e.g., 3-O-methyl-D-glucose), but the target’s glycosidic linkages are more diverse, involving branched oxane rings .
Chemical Similarity Analysis
- Tanimoto Coefficient : The target’s similarity to chartreusin may be low (~0.3) due to macrocyclic complexity, whereas fluorinated triazoles may score higher (~0.5) due to shared glycosylation .
- Graph-Based Methods : Tools like SIMCOMP () would detect substructural overlaps, such as shared oxane rings with methylofuran or polyketide cores with chartreusin .
Biological Activity
The compound methyl (1S,2R,18R,19R,22S,34S,37R,40R,52S)-22-amino-2-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-64-[(2S,3R,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4... is a complex organic compound with significant biological activity that has been the subject of research in various fields including pharmacology and biochemistry.
Chemical Structure and Properties
The chemical structure of this compound is characterized by multiple functional groups including amino and hydroxyl groups which are known to influence its biological activity. The molecular weight is approximately 911.1 g/mol with a logP value indicating moderate hydrophobicity .
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Weight | 911.1 g/mol |
| Hydrogen Bond Donors | 8 |
| Hydrogen Bond Acceptors | 19 |
| Rotatable Bonds | 10 |
Antimicrobial Properties
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with complex glycosidic structures have shown effectiveness against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. In bioassays conducted using the Mueller-Hinton agar method with a concentration of 2 mg/mL in DMSO solution:
The mechanism by which this compound exerts its biological effects may involve interactions with bacterial cell membranes or inhibition of essential metabolic pathways due to its structural complexity. Similar compounds have been known to disrupt cell wall synthesis or protein synthesis in bacteria .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Study on Ristocetin : A related antibiotic has been shown to facilitate the binding of von Willebrand factor to platelet receptors—indicating potential applications in hemostasis and thrombosis management.
- Antimicrobial Testing : In comparative studies against similar compounds lacking specific hydroxyl groups or amino substitutions showed significantly lower antibacterial activity .
Q & A
Q. What are the key synthetic routes for preparing this methyl compound, and how can researchers optimize reaction yields?
Answer: The synthesis involves multi-step regioselective modifications, leveraging coupling reagents (e.g., HATU, DIPEA) and protective group strategies. Critical steps include:
- Carboxylation : Use of Pd-catalyzed carboxylation under CO atmosphere (or formic acid as a CO surrogate) to introduce functional groups .
- Glycosylation : Stereoselective attachment of sugar moieties via trichloroacetimidate intermediates under Lewis acid catalysis (e.g., BF₃·Et₂O) .
- Oxidation/Reduction : IBX (2-iodoxybenzoic acid) for selective oxidation of alcohols to ketones; NaBH(OAc)₃ for reductive amination .
Q. Optimization Table :
| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Key Challenge |
|---|---|---|---|---|
| Glycosylation | BF₃·Et₂O, -20°C | 62 | 95% | Anomeric selectivity |
| Carboxylation | Pd(PPh₃)₄, HCO₂H | 78 | 89% | CO₂ pressure control |
| Deprotection | HCl/dioxane, 40°C | 95 | 98% | Acid-sensitive intermediates |
Q. Which spectroscopic techniques are most effective for structural elucidation?
Answer:
- NMR : ¹H/¹³C NMR for stereochemical analysis (e.g., coupling constants for axial/equatorial protons in sugar moieties) .
- Mass Spectrometry (HRMS) : ESI-HRMS to confirm molecular weight (± 2 ppm error) and fragmentation patterns .
- X-ray Crystallography : For absolute configuration determination, particularly for chiral centers in the undecacyclic core .
Q. Example Data :
| Technique | Key Signal | Interpretation |
|---|---|---|
| ¹³C NMR | δ 170.2 ppm | Ester carbonyl (C=O) |
| HRMS | [M+H]⁺ 1223.4567 | Δm/z = 1.2 ppm error |
Q. How can researchers validate the compound’s purity and stability under storage conditions?
Answer:
- HPLC/UPLC : Use C18 columns with acetonitrile/water gradients; monitor degradation products at 254 nm .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates robust storage) .
- Accelerated Stability Studies : 40°C/75% RH for 6 months; quantify impurities via LC-MS .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data across in vitro vs. in vivo models?
Answer:
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma .
- Receptor Binding Assays : Compare affinity (Kd) in isolated receptors vs. whole-cell systems to assess off-target effects .
- Computational Docking : MD simulations to evaluate conformational changes in target binding pockets .
Q. Case Study :
| Model | IC₅₀ (nM) | Notes |
|---|---|---|
| In vitro (enzyme) | 12 ± 2 | High purity, no competing enzymes |
| In vivo (murine) | 230 ± 45 | Rapid hepatic glucuronidation |
Q. How can enantioselective modifications enhance catalytic activity in CO₂ conversion?
Answer:
- Chiral Ligand Design : Use binaphthyl-based phosphines to induce asymmetry in carboxylation steps .
- Mechanistic Studies : In situ IR spectroscopy to monitor CO₂ insertion into metal-carbon bonds .
- Collaborative Workflow : Pair experimental synthesis with DFT calculations (e.g., Gaussian 16) to predict transition states .
Q. Table: Ligand Screening for Enantioselectivity
| Ligand | % ee | Turnover Frequency (h⁻¹) |
|---|---|---|
| (R)-BINAP | 88 | 450 |
| Josiphos | 92 | 520 |
| No ligand | <5 | 120 |
Q. What computational methods predict the compound’s interaction with biological targets?
Answer:
Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?
Answer:
Q. Data :
| Solvent | Δε (250 nm) | Tₐₐ (°C) |
|---|---|---|
| DMSO | +12.3 | 25 |
| Water | -4.7 | 25 |
Methodological Best Practices
- Safety Protocols : Use Schlenk lines for air-sensitive steps (e.g., Pd-catalyzed reactions) .
- Data Reproducibility : Document reaction parameters (e.g., microwave irradiation power) in SI files .
- Ethical Reporting : Disclose negative results (e.g., failed coupling attempts) to guide peer researchers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
